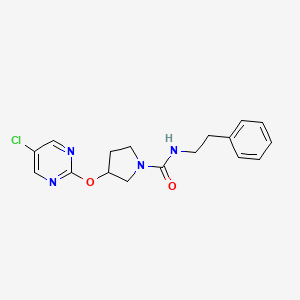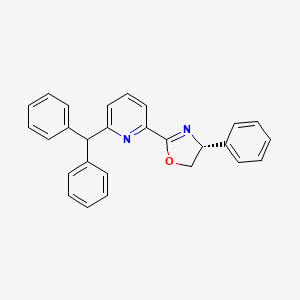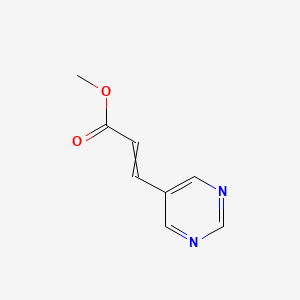
2-(三氟甲基)-2,3-二氢苯并恶唑-2-乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester is a chemical compound that belongs to the class of benzoxazole derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester typically involves the reaction of 2-hydroxybenzaldehyde with trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)benzoxazole. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(trifluoromethyl)-2,3-dihydrobenzoxazole-2-acetic acid.
Reduction: Formation of 2-(trifluoromethyl)-2,3-dihydrobenzoxazole-2-ethanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoxazole moiety can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)benzoxazole: Similar structure but lacks the acetic acid methyl ester group.
2-(Trifluoromethyl)-2,3-dihydrobenzofuran: Similar structure but contains a benzofuran ring instead of a benzoxazole ring.
2-(Trifluoromethyl)-2,3-dihydrobenzothiazole: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester is unique due to the presence of both the trifluoromethyl group and the acetic acid methyl ester group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 2-[2-(trifluoromethyl)-3H-1,3-benzoxazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-17-9(16)6-10(11(12,13)14)15-7-4-2-3-5-8(7)18-10/h2-5,15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTPZCHKOXFJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(NC2=CC=CC=C2O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)
![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2568157.png)
![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)
![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)

![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2568170.png)

![N-[2-[[(1S,6R)-2-Bicyclo[4.1.0]heptanyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2568173.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2568176.png)
![2-(furan-2-yl)-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2568177.png)
